molecular formula C7H15ClN2O3 B12101486 Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride

Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride

Cat. No.: B12101486
M. Wt: 210.66 g/mol
InChI Key: RTHPSRNSAOAPPH-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride typically involves the reaction of ethyl 2-amino-4-carbamoylbutanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of Ethyl (2S)-2-amino-4-carbamoylbutanoate, such as oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride can be compared with similar compounds such as:

    Ethyl (2S)-2-amino-4-carbamoylbutanoate: The non-hydrochloride form of the compound.

    Ethyl (2S)-2-amino-4-carbamoylbutanoate acetate: Another salt form with different properties.

    Ethyl (2S)-2-amino-4-carbamoylbutanoate sulfate: A sulfate salt with unique characteristics.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

ethyl 2,5-diamino-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H2,9,10);1H

InChI Key

RTHPSRNSAOAPPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)N)N.Cl

Origin of Product

United States

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